![molecular formula C8H6N2O2S B8136608 Methyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B8136608.png)
Methyl thiazolo[4,5-b]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl thiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused thiazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl thiazolo[4,5-b]pyridine-6-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . This reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired thiazolo[4,5-b]pyridine scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl thiazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of halogenated thiazolo[4,5-b]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl thiazolo[4,5-b]pyridine-6-carboxylate has been investigated for its potential as an antimicrobial and anticancer agent . Research indicates that it exhibits biological properties that may contribute to the development of new therapeutic agents.
Antimicrobial Activity
Studies have shown that derivatives of thiazolo[4,5-b]pyridine compounds can inhibit bacterial growth. For instance, compounds structurally related to this compound have demonstrated efficacy against various pathogens, suggesting its potential use as an antimicrobial agent in clinical settings .
Anticancer Properties
Research has highlighted the compound's capacity to induce apoptosis in cancer cells. Mechanistic studies suggest that this compound may interact with specific biological targets involved in cancer progression .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit enzymes such as xanthine oxidase. In vitro studies have shown that certain derivatives exhibit moderate inhibitory activity against this enzyme, which is relevant for treating conditions like gout . The structure-activity relationship (SAR) of these compounds provides insights into optimizing their efficacy.
Cardiovascular Applications
Recent investigations into thiazolo[4,5-b]pyridine derivatives indicate their potential in treating cardiovascular diseases. These compounds have shown effects on platelet aggregation and may serve as intermediates for synthesizing drugs targeting cardiovascular conditions . Their low toxicity and stability further enhance their appeal for pharmaceutical applications.
Organic Synthesis
The synthesis of this compound involves multi-step organic reactions that are crucial for producing various derivatives with tailored properties. The synthesis typically includes the following steps:
- Starting Materials : Utilizing 3,5-dibromo-2-aminopyridine.
- Reaction Conditions : Controlled temperatures and pressures during the reaction process.
- Yield : The synthesis can yield approximately 63% to 69% based on specific methodologies .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of methyl thiazolo[4,5-b]pyridine-6-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes . By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Methyl thiazolo[4,5-b]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrano[2,3-d]thiazole: Known for its antimicrobial and anticancer properties.
Thiazolo[4,5-c]pyridine: Shares structural similarities but differs in the position of the thiazole ring fusion.
Uniqueness: this compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and potential therapeutic applications.
Biological Activity
Methyl thiazolo[4,5-b]pyridine-6-carboxylate (MTPC) is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of MTPC, summarizing relevant research findings, case studies, and structure-activity relationship (SAR) analyses.
- Molecular Formula : C₈H₆N₂O₂S
- Molecular Weight : 194.21 g/mol
- CAS Number : 2104019-86-3
- Purity : 97% .
MTPC exhibits its biological effects primarily through the inhibition of specific kinases involved in cancer progression. Notably, it has shown promising results as a c-KIT inhibitor, which is significant for treating gastrointestinal stromal tumors (GISTs). The compound's mechanism includes:
- Inhibition of c-KIT Signaling : MTPC effectively inhibits c-KIT mutations resistant to conventional therapies like imatinib. It has been shown to induce apoptosis and cell cycle arrest in cancer cells .
- Selectivity for Kinases : In kinase panel profiling, MTPC demonstrated reasonable selectivity against various kinases, suggesting a targeted approach in cancer treatment .
Antitumor Activity
MTPC has been evaluated for its antitumor properties across different cancer cell lines:
- GIST-T1 and HMC1.2 Cells : MTPC exhibited significant anti-proliferative activity with a GI50 value of 1.15 μM against HMC1.2 cells harboring c-KIT mutations .
- Enzymatic Inhibition : It showed an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib by 8-fold in enzymatic activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on thiazolo[4,5-b]pyridine derivatives revealed critical insights into the structural features that enhance biological activity:
Compound | Structure | IC50 (μM) | Activity |
---|---|---|---|
6r | Thiazolo[4,5-b]pyridine derivative | 4.77 | Strong c-KIT inhibitor |
6h | 3-(trifluoromethyl)phenyl group | 9.87 | Moderate enzymatic activity |
6i | Methylene group insertion | N/A | Loss of activity |
6j | Urea linkage replacement | N/A | Loss of activity |
The presence of specific substituents on the thiazole ring significantly influences the potency and selectivity of these compounds .
Case Studies
Several studies have highlighted the efficacy of MTPC and its derivatives:
- In Vitro Studies : In vitro assays demonstrated that MTPC effectively blocks migration and invasion in GIST-T1 cells while suppressing anchorage-independent growth .
- Comparative Studies : When compared to sunitinib, MTPC exhibited higher differential cytotoxicity against c-KIT D816V Ba/F3 cells, indicating its potential as a superior therapeutic agent .
Properties
IUPAC Name |
methyl [1,3]thiazolo[4,5-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-6-7(9-3-5)10-4-13-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOORRGCJYAATLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.